1,2-Diisocyanoethane
Overview
Description
1,2-Diisocyanoethane is a symmetrical 1,2-disubstituted ethane compound, characterized by the presence of two isocyano groups attached to adjacent carbon atoms. This compound exists in two rotameric forms, namely the trans and gauche rotamers, which are in equilibrium. The isocyano group is known for being one of the most polar neutral substituents, making this compound an interesting subject for both experimental and theoretical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisocyanoethane can be synthesized through various methods, including the reaction of 1,2-diaminoethane with phosgene or other carbonylating agents. The reaction typically involves the formation of intermediate compounds, which are then converted to the desired diisocyano compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,2-Diisocyanoethane undergoes various chemical reactions, including:
Oxidation: The isocyano groups can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano groups to amines.
Substitution: The isocyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano groups under mild conditions.
Major Products Formed
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Diisocyanoethane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Studied for its potential interactions with biological molecules, which can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Diisocyanoethane involves its reactivity with various chemical species. The isocyano groups can act as electrophiles, reacting with nucleophiles to form new bonds. This reactivity is influenced by the electronic properties of the isocyano groups, which can be modulated by the surrounding chemical environment. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dicyanoethane: Similar in structure but contains cyano groups instead of isocyano groups.
1,2-Diisocyanodisilane: Contains silicon atoms in place of carbon atoms in the backbone.
Isocyano(isocyanomethyl)silane: Contains an additional isocyano group attached to a silicon atom.
Uniqueness
1,2-Diisocyanoethane is unique due to the presence of two highly polar isocyano groups, which impart distinct reactivity and stability compared to its analogs. The trans rotamer of this compound is generally more stable than the gauche form, which is a notable feature in its conformational analysis .
Properties
IUPAC Name |
1,2-diisocyanoethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-5-3-4-6-2/h3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHHRGDHFMRBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625009 | |
Record name | 1,2-Diisocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-54-1 | |
Record name | 1,2-Diisocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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